molecular formula C8H8BrClO B1583704 1-Bromo-4-(2-chloroethoxy)benzene CAS No. 55162-34-0

1-Bromo-4-(2-chloroethoxy)benzene

Cat. No. B1583704
CAS RN: 55162-34-0
M. Wt: 235.5 g/mol
InChI Key: VRODDNARFBDTNM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(2-chloroethoxy)benzene consists of a benzene ring substituted with a bromine atom and a 2-chloroethoxy group. The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .

Scientific Research Applications

1. Pd-Catalyzed Direct Arylations of Heteroarenes

  • Summary of the Application: This research involved the use of 1-bromo-4-(2-chloroethoxy)benzene in the direct arylation of heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .
  • Methods of Application: High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .
  • Results or Outcomes: The major side-products of the reaction are HBr/KOAc . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

2. Crystal Structure Analysis

  • Summary of the Application: The bromo analogue of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene, C14H12Br2, has been described previously . The crystal and molecular structures of this compound are of interest .
  • Methods of Application: The crystal structure was determined using X-ray diffraction . The molecule in the bromo analogue is twisted, as seen in the dihedral angle of 59.29 (11) between the benzene rings .
  • Results or Outcomes: The presence of benzene-C—H (benzene) and Br Br contacts in the crystal consolidate the 3D architecture . The analysis of the calculated Hirshfeld surfaces confirm the influence of the benzene-C— (benzene) and X X contacts on the molecular packing .

3. Synthesis of Polysubstituted Benzenes

  • Summary of the Application: 1-Bromo-4-(2-chloroethoxy)benzene can be used in the synthesis of polysubstituted benzenes . This process involves the introduction of various substituents on the benzene ring, which is strongly affected by the directing effects of other substituents .
  • Methods of Application: The synthesis involves a sequence of reactions in a specific order, including bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 .
  • Results or Outcomes: The synthesis results in the formation of polysubstituted benzenes . The order of reactions is critical to the success of the overall scheme .

4. Electrophilic Aromatic Substitution

  • Summary of the Application: 1-Bromo-4-(2-chloroethoxy)benzene can undergo electrophilic aromatic substitution . This is a common reaction involving aromatic rings, where an electrophile attacks the carbon atoms of the aromatic ring .
  • Methods of Application: The reaction involves the formation of a cationic intermediate, known as a σ complex or a benzenium ion . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
  • Results or Outcomes: The result of this reaction is a substitution product of benzene, C6H5X . The regeneration of the aromatic ring is favored due to the stabilization gained .

5. Synthesis of Pharmaceutical Compounds

  • Summary of the Application: 1-Bromo-4-(2-chloroethoxy)benzene can be used in the synthesis of various pharmaceutical compounds . It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
  • Results or Outcomes: The result is the formation of various pharmaceutical compounds that can be used for therapeutic purposes .

6. Synthesis of Benzene Derivatives

  • Summary of the Application: 1-Bromo-4-(2-chloroethoxy)benzene can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
  • Methods of Application: The synthesis involves the attack of an electrophile at carbon to form a cationic intermediate, known as a σ complex or a benzenium ion . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
  • Results or Outcomes: The result of this reaction is a substitution product of benzene, C6H5X . The regeneration of the aromatic ring is favored due to the stabilization gained .

properties

IUPAC Name

1-bromo-4-(2-chloroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRODDNARFBDTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203673
Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-chloroethoxy)benzene

CAS RN

55162-34-0
Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-Bromo-4-(2-chloroethoxy)benzene
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Record name 1-bromo-4-(2-chloroethoxy)benzene
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Record name 1-BROMO-4-(2-CHLOROETHOXY)BENZENE
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Synthesis routes and methods I

Procedure details

With reference to the document (J. Org. Chem., (2002), 67, 1093-1101), potassium carbonate (83.0 g, 600 mmol) was added to a solution of DMF (500 mL) containing 4-bromophenol (50.4 g, 291 mmol) at room temperature. The mixture was stirred at the same temperature for 30 minutes, and then 2-chloroethyl 4-methylbenzenesulfonate (70.2 g, 299 mmol) was added thereto. The mixture was stirred at 50° C. for 24 hours. The reaction solution was cooled to 10° C., and water (500 mL) was added thereto to precipitate a white solid. This white solid was collected by filtration, washed with water (500 mL), and dried at 50° C. under reduced pressure to give 58.6 g of the title compound (yield: 86%).
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
70.2 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods II

Procedure details

The preparation was conducted according to the description in the document (J. Org. Chem., (2002), 67, 1093-1101). Potassium carbonate (83.0 g, 600 mmol) was added to an N,N-dimethylformamide (DMF, 500 mL) solution of 4-bromophenol (50.4 g, 291 mmol) at room temperature. The mixture was stirred at the same temperature for 30 minutes, and then 2-chloroethyl p-toluenesulfonate (70.2 g, 299 mmol) was added thereto. The resulting mixture was stirred at 50° C. for 24 hours. The reaction solution was cooled to 110° C., and water (500 mL) was added thereto to precipitate a white solid. The solid was collected by filtration, washed with water (500 mL), and dried under reduced pressure to give 58.6 g of the title compound (white powder, yield: 86%).
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
70.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DH Boschelli, D Wang, AS Prashad, J Subrath… - Bioorganic & medicinal …, 2009 - Elsevier
The key intermediate, 4-chloro-5-iodo-3-pyridinecarbonitrile, allowed for ready optimization of the PKCθ inhibitory activity of a series of 3-pyridinecarbonitriles. Analog 13b with a 4-…
Number of citations: 30 www.sciencedirect.com
C Xu, Q Chen, Q Shen - Chinese Journal of Chemistry, 2016 - Wiley Online Library
A direct nucleophilic trifluoromethylthiolation of alkyl chlorides, bromides and tosylates with AgSCF 3 was described. It was found that the presence of nBu 4 NI or a combination of nBu …
Number of citations: 22 onlinelibrary.wiley.com

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